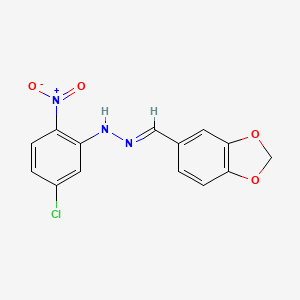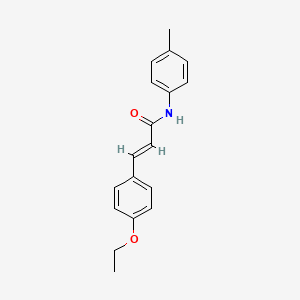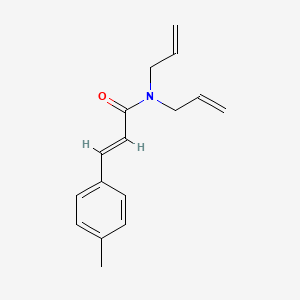![molecular formula C19H18O4 B5754504 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, also known as Enoxolone, is a naturally occurring triterpenoid compound found in the roots of licorice plant (Glycyrrhiza glabra). It has been used in traditional medicine for its anti-inflammatory and anti-viral properties. In recent years, Enoxolone has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus (HIV). It also has anti-cancer properties and has been shown to induce apoptosis (programmed cell death) in cancer cells. 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been found to protect neurons from oxidative stress and has potential therapeutic applications in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be synthesized easily from glycyrrhetinic acid. It has been extensively studied for its therapeutic potential and its mechanism of action is well understood. However, 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has some limitations for lab experiments. It is not very soluble in water and has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one. One area of interest is its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its neuroprotective properties and its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to improve its solubility and bioavailability for better effectiveness in vivo.
Synthesis Methods
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one can be synthesized from glycyrrhetinic acid, which is extracted from the roots of licorice plant. The acid is then subjected to a series of chemical reactions such as esterification and oxidation to produce 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one.
Scientific Research Applications
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, anti-viral, anti-cancer, and neuroprotective properties. 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
properties
IUPAC Name |
4-ethyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-13-10-19(20)23-18-11-15(8-9-16(13)18)22-12-14-6-4-5-7-17(14)21-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJORQXDDJILOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)